5-O-Methylgenistein

Catalog No.
S1899615
CAS No.
4569-98-6
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-O-Methylgenistein

CAS Number

4569-98-6

Product Name

5-O-Methylgenistein

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-5-methoxychromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-13-6-11(18)7-14-15(13)16(19)12(8-21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3

InChI Key

YSINCDVRUMTOPK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O

5-O-Methylgenistein is an O-methylated derivative of genistein, a well-known isoflavone. Its chemical formula is C₁₆H₁₂O₅, and it features a methoxy group at the 5-position of the flavonoid structure. This modification enhances its lipophilicity and affects its solubility in water, which can influence its biological activities and pharmacokinetics .

The primary chemical reaction involving 5-O-Methylgenistein is methylation, which can occur through various pathways. Methylation typically involves the transfer of a methyl group from a donor molecule (often S-adenosylmethionine) to the hydroxyl groups of phenolic compounds. In the case of 5-O-Methylgenistein, this process can be catalyzed by O-methyltransferases, leading to enhanced stability and altered reactivity compared to non-methylated flavonoids .

5-O-Methylgenistein exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress .
  • Estrogenic Activity: Similar to other isoflavones, it can bind to estrogen receptors and may exhibit phytoestrogenic effects, potentially influencing hormonal activity in humans .
  • Anti-cancer Potential: Preliminary studies suggest that 5-O-Methylgenistein may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Several methods exist for synthesizing 5-O-Methylgenistein:

  • Natural Extraction: It can be isolated from plant sources such as Maackia amurensis and Ormosia excelsa through solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis may involve the methylation of genistein using methylating agents like dimethyl sulfate or methyl iodide under basic conditions. Such synthetic routes allow for controlled production and modification of the compound .

The applications of 5-O-Methylgenistein extend into various fields:

  • Nutraceuticals: Due to its antioxidant and estrogenic properties, it is explored as a dietary supplement for health benefits related to hormonal balance and oxidative stress reduction.
  • Pharmaceuticals: Its potential anti-cancer properties make it a candidate for drug development aimed at treating hormone-related cancers .
  • Cosmetics: The antioxidant properties are also leveraged in cosmetic formulations targeting skin protection against oxidative damage.

Research indicates that 5-O-Methylgenistein interacts with several biological targets:

  • Estrogen Receptors: Its binding affinity to estrogen receptors has been studied to understand its role in modulating estrogenic activity.
  • Cell Signaling Pathways: It may influence various signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells .

Several compounds share structural similarities with 5-O-Methylgenistein. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
GenisteinUnmethylated isoflavoneAntioxidant, anti-cancerBase compound for methylation
Biochanin A7-hydroxyisoflavoneAntioxidant, estrogenicHydroxyl group at position 7
5-O-MethylquercetinO-methylated flavonoidAntioxidant, anti-inflammatoryDifferent substitution pattern
5-O-MethylmyricetinO-methylated flavonoidAntioxidant, potential anti-cancerUnique structure affecting solubility

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

4569-98-6

Wikipedia

5-O-Methylgenistein

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Modify: 2023-08-16

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